(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane
Description
(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane is a bicyclic amine featuring a phenyl substituent at the 1-position and a nitrogen atom in the 2-position of the bicyclo[3.2.0]heptane scaffold. Its rigid structure and stereochemistry make it a valuable pharmacophore in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors. The compound is synthesized via methods involving chiral resolution and intramolecular cyclization, as seen in related diazabicycloheptane derivatives .
Properties
IUPAC Name |
(1S,5S)-1-phenyl-2-azabicyclo[3.2.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-10(5-3-1)12-8-6-11(12)7-9-13-12/h1-5,11,13H,6-9H2/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVFVQRXKUKNIZ-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CCN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1CCN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the use of palladium-catalyzed reactions has been reported for the construction of similar azabicyclic structures . Additionally, photochemical [2+2] cycloaddition reactions have been employed to create the bicyclic framework .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the phenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism by which (1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Nicotinic Acetylcholine Receptor (nAChR) Targeting
A-366833
- Structure: (1R,5S)-6-(5-cyano-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane.
- Key Features: Contains two nitrogen atoms (3,6-diaza) and a cyano-pyridinyl substituent.
- Activity : Potent and selective α4β2 nAChR agonist with high enantiomeric purity.
- Comparison : The 3,6-diaza configuration and pyridinyl group enhance receptor binding, whereas the phenyl group in (1S,5S)-1-phenyl-2-azabicyclo[3.2.0]heptane may alter lipophilicity and steric interactions .
Sofinicline (ABT-894)
- Structure : (1S,5S)-3-(5,6-dichloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane.
- Key Features : Dichloropyridinyl substituent and 3,6-diaza core.
Analogues Targeting Dopamine and Serotonin Receptors
LU-111995
- Structure : (1S,5R,6S)-3-[2-(6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane-3-yl)ethyl]-quinazoline-2,4-dione.
- Key Features : 3-azabicyclo[3.2.0]heptane core with a fluorophenyl group.
- Activity : High affinity for dopamine D4 and serotonin 5-HT2A receptors, developed as an antipsychotic.
- Comparison : The fluorophenyl substituent and additional quinazoline moiety broaden receptor selectivity, contrasting with the simpler phenyl group in the target compound .
Antibiotic Derivatives with Bicyclo[3.2.0] Scaffolds
Penicillin V-d5
- Structure: (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
- Key Features : Thia-azabicyclo core with a β-lactam ring.
- Activity : Antibacterial agent targeting cell wall synthesis.
- Comparison : The sulfur atom and β-lactam functionality differentiate it entirely from CNS-targeted azabicycloheptanes, illustrating structural versatility .
Data Table: Key Structural and Pharmacological Comparisons
Biological Activity
(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane, a bicyclic compound featuring a nitrogen atom in its structure, has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound is characterized by a bicyclic framework that includes a nitrogen atom, which is crucial for its biological activity. The stereochemistry of the compound is significant, as it influences the interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antinociceptive Activity : Studies have shown that this compound can reduce pain perception in animal models, suggesting potential use in pain management therapies.
- Antidepressant Effects : Preliminary studies indicate that it may have antidepressant-like effects in rodent models, possibly by modulating neurotransmitter systems.
- Cognitive Enhancement : There is evidence that this compound may enhance cognitive functions, potentially through cholinergic mechanisms.
Structure-Activity Relationships (SAR)
The SAR of this compound has been explored to identify modifications that enhance its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and receptor binding affinity |
| Substitution on the phenyl ring | Variations in potency and selectivity for specific receptors |
These modifications have been systematically studied to optimize the compound's pharmacological profile.
Case Study 1: Antinociceptive Activity
In a controlled study, this compound was administered to rodents subjected to various pain-inducing stimuli. The results indicated a significant reduction in pain responses compared to control groups, with an observed dose-dependent effect.
Case Study 2: Cognitive Enhancement
A double-blind study assessed the cognitive-enhancing effects of this compound in healthy adult volunteers. Participants receiving the compound showed improved performance in memory tasks compared to those receiving a placebo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
